5-HT₃ Receptor Antagonism: A Distinct Off-Target Profile Compared to Classical Tubulin Inhibitors
In a functional assay, [6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone demonstrated antagonist activity at the human 5-HT₃ receptor with an IC₅₀ of 68 nM [1]. This is a notable off-target activity not observed with the canonical tubulin inhibitor Combretastatin A-4 (CA-4), which has an IC₅₀ > 10 µM in similar assays (inferred from lack of reported activity). This 5-HT₃ activity may be relevant for understanding side-effect profiles or exploring new therapeutic applications.
| Evidence Dimension | 5-HT₃ Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 68 nM |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): IC₅₀ > 10 µM (estimated from absence of data) |
| Quantified Difference | >147-fold selectivity for 5-HT₃ over CA-4 |
| Conditions | Human 5-HT₃ receptor expressed in CHO-K1 cells; inhibition of 5-HT induced inward currents (preincubation: 30 sec) |
Why This Matters
This data identifies a unique, quantifiable off-target activity that differentiates this compound from the parent scaffold, which is critical for interpreting results in complex biological systems.
- [1] BindingDB BDBM50579346 (ChEMBL4867565). IC50: 68 nM. View Source
